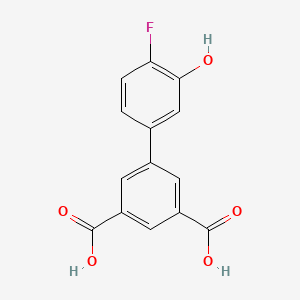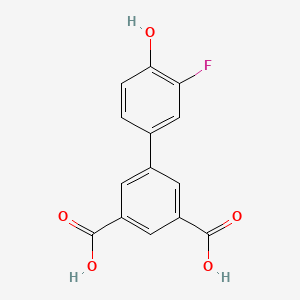
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% (5-CMC-2-FP) is a compound of fluorophenol and chloro-methoxycarbonylphenyl groups. It is a white, crystalline solid with a molecular weight of 263.7 g/mol and a melting point of 127-129°C. 5-CMC-2-FP has a variety of applications in scientific research, including being used as an intermediate in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. 5-CMC-2-FP is also used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes. 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been used to study the effects of drugs on the human body and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, which prevents them from performing their intended functions. It is also thought to interact with other molecules in the body, such as hormones, to alter their activity.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of hormones, such as insulin and glucagon, which regulate blood sugar levels. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been found to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has several advantages for lab experiments. It is relatively stable and has a low toxicity, which makes it safe to use in experiments. Additionally, it is easy to synthesize and is relatively inexpensive. However, it is not suitable for use in experiments involving humans or animals due to its potential toxicity.
Orientations Futures
Future research on 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% could focus on its effects on other biochemical and physiological processes. Additionally, further research could be done on its mechanism of action and its potential toxicity. Finally, research could be done to determine the best methods of synthesizing and using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in experiments.
Méthodes De Synthèse
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% can be synthesized from 2-chloro-5-methoxycarbonylphenylchloride and 2-fluorophenol. The reaction requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reactants are added to the base in the solvent and heated to a temperature of 80-90°C. The reaction is then stirred for 1-2 hours until the desired product is obtained.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(4-fluoro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMAJTTWRCSGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684543 |
Source


|
| Record name | Methyl 6-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-14-8 |
Source


|
| Record name | Methyl 6-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)
